2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime typically involves the reaction of 2-methyl-1-phenyl-propan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous medium at a temperature of around 50-60°C. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of oximes often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of the starting materials to the desired oxime. The use of catalysts and advanced purification techniques can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime can undergo various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime under mild conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Oximes are known for their potential use as antidotes for organophosphate poisoning and as intermediates in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime involves its ability to form stable complexes with metal ions and other electrophilic species. This property makes it useful in various catalytic and synthetic applications. In biological systems, oximes can reactivate acetylcholinesterase that has been inhibited by organophosphates, thereby restoring normal enzyme function.
Comparison with Similar Compounds
Similar Compounds
Acetone oxime: A simpler oxime with similar reactivity but less steric hindrance.
Benzaldoxime: An aromatic oxime with different electronic properties due to the presence of a benzene ring.
Cyclohexanone oxime: A cyclic oxime with different steric and electronic properties.
Uniqueness
2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime is unique due to its specific structure, which combines both aliphatic and aromatic characteristics. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(NE)-N-[2-(hydroxyamino)-2-methyl-1-phenylpropylidene]hydroxylamine |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,12-14)9(11-13)8-6-4-3-5-7-8/h3-7,12-14H,1-2H3/b11-9+ |
InChI Key |
FLVMMVWWXZODIT-PKNBQFBNSA-N |
Isomeric SMILES |
CC(C)(/C(=N/O)/C1=CC=CC=C1)NO |
Canonical SMILES |
CC(C)(C(=NO)C1=CC=CC=C1)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.